molecular formula C13H15NO3 B179144 1-Benzoylpiperidine-3-carboxylic acid CAS No. 13850-76-5

1-Benzoylpiperidine-3-carboxylic acid

Cat. No.: B179144
CAS No.: 13850-76-5
M. Wt: 233.26 g/mol
InChI Key: BVUJBJCCSDLXPU-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the benzoylation of piperidine. This process typically includes the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often involve moderate temperatures and aqueous environments to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the benzoyl group.

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-benzoylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJBJCCSDLXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389680
Record name 1-Benzoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13850-76-5
Record name 1-Benzoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpiperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 1-benzoyl-3-piperidinecarboxylate (431.4 mg; 1.65 mmol) was dissolved in absolute ethanol (10 ml), and after addition of 1 N sodium hydroxide (20 ml), the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N hydrochloric acid and extracted with dichloromethane. The dichloromethane was dried with anhydrous magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-benzoyl-3-piperidine carboxylic acid (327.3 mg) as a white solid without further purification. MS m/z (negative ion) 232 (M-H; 100), 188 (M-CO2H; 90).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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